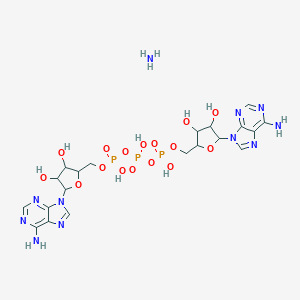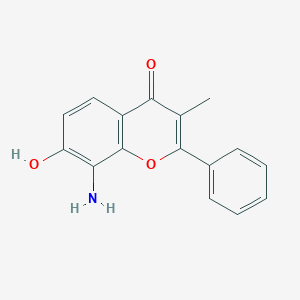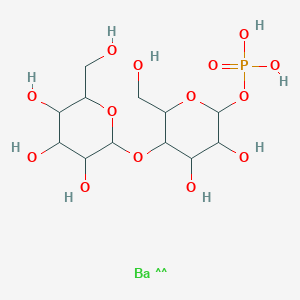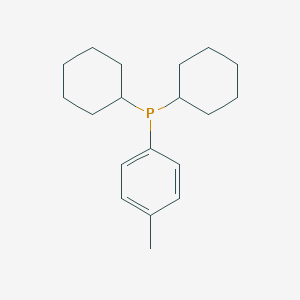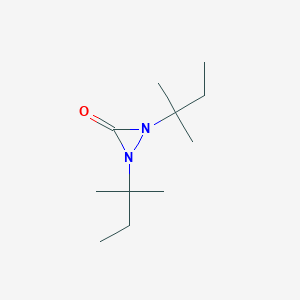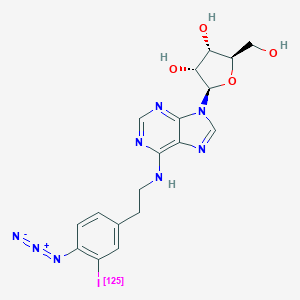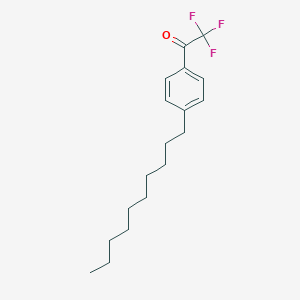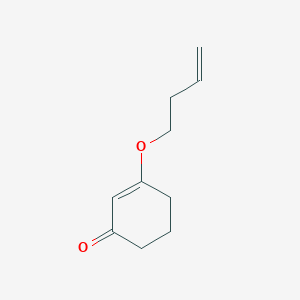
3-But-3-enoxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Butenyloxy)-2-cyclohexene-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyloxy group at the third position and a ketone group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butenyloxy)-2-cyclohexene-1-one typically involves the reaction of cyclohexene-1-one with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Butenyloxy)-2-cyclohexene-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butenyloxy group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Butenyloxy)-2-cyclohexene-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets may include cyclooxygenase enzymes and other key regulatory proteins involved in inflammation and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Butenyloxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a cyclohexene ring.
4-Methoxyphenyl 4-(3-butenyloxy)benzoate: Contains a methoxyphenyl group and a benzoate ester.
2-(3-Butenyl)-2-oxazoline: Features an oxazoline ring with a butenyl substituent.
Uniqueness
3-(3-Butenyloxy)-2-cyclohexene-1-one is unique due to its combination of a cyclohexene ring and a butenyloxy group, which imparts distinct chemical reactivity and potential applications. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
109183-36-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-but-3-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |
InChI-Schlüssel |
ZUFFEYOPMOBCPB-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC(=O)CCC1 |
Kanonische SMILES |
C=CCCOC1=CC(=O)CCC1 |
Synonyme |
2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


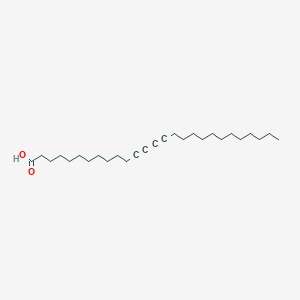
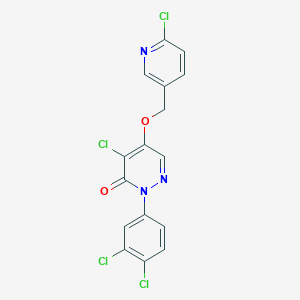
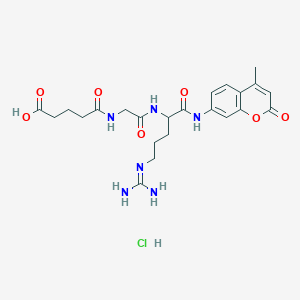
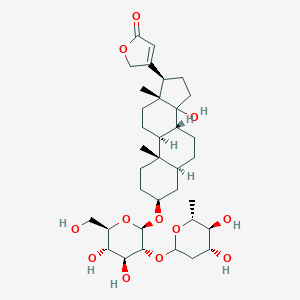
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
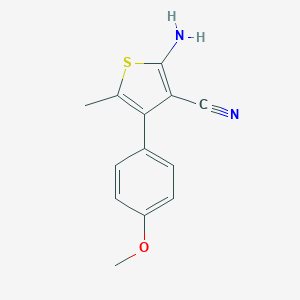
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
